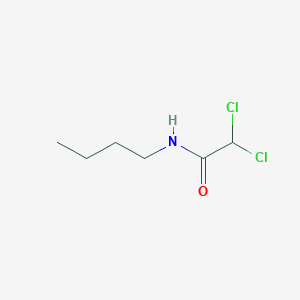

N-Butyl-2,2-dichloroacetamide

Description

Significance of the Dichloroacetamide Functional Group in Contemporary Chemical Research

The dichloroacetamide functional group, characterized by a nitrogen atom attached to a dichloroacetyl group (-C(O)CHCl₂), is a cornerstone of significant research and commercial applications. Its importance stems from the unique electronic and steric properties conferred by the two chlorine atoms on the alpha-carbon. These properties make dichloroacetamides a versatile scaffold in various scientific domains.

A primary area of significance is in agriculture, where certain N-substituted dichloroacetamides function as herbicide safeners. epa.govnih.gov These compounds are co-applied with chloroacetanilide herbicides to protect crops from the herbicide's phytotoxic effects without diminishing its efficacy against weeds. epa.govnih.gov Dichloroacetamide safeners like benoxacor (B1667998), dichlormid (B166021), and furilazole (B1662145) have been in use since the 1970s and are crucial for modern agricultural productivity. epa.gov

In medicinal chemistry, the dichloroacetamide moiety is explored for its therapeutic potential. Derivatives of dichloroacetic acid, the parent acid of this functional group, are investigated as inducers of apoptosis and as metabolic cytoprotectors, with some studies focusing on their potential as antitumor agents. enamine.net Research has also shown that some dichloroacetamide derivatives have potential for treating protozoal diseases by inhibiting enzymes essential for the pathogen's energy metabolism. scbt.com

Furthermore, the chemical reactivity of the dichloroacetyl group makes it a valuable intermediate in organic synthesis. The presence of the chlorine atoms makes the carbonyl carbon susceptible to nucleophilic attack and allows for the substitution of the chlorine atoms, enabling the construction of more complex molecules and heterocyclic systems. figshare.com Ongoing research also investigates the environmental fate and formation of dichloroacetamides, such as their hydrolysis in different conditions and their emergence as disinfection byproducts in chlorinated water. sigmaaldrich.comnih.gov

Overview of N-Butyl-2,2-dichloroacetamide as a Specific Compound within this Class

This compound is a specific chemical entity within the broader class of dichloroacetamides. It is structurally defined by a butyl group (a four-carbon alkyl chain) attached to the nitrogen atom of a 2,2-dichloroacetamide (B146582) core. This N-alkylation significantly influences its physicochemical properties compared to the parent compound, 2,2-dichloroacetamide. The addition of the nonpolar butyl group is expected to increase its lipophilicity and affect its solubility and reactivity.

While extensive research has been conducted on the dichloroacetamide class as a whole, specific experimental data and dedicated research literature for this compound are not widely available in public databases. Its properties can be inferred from its structure and comparison with related compounds. The synthesis of such N-alkyl amides typically involves the acylation of the corresponding amine (in this case, butylamine) with dichloroacetyl chloride or a dichloroacetic acid ester, a common synthetic route for producing various dichloroacetamide derivatives. enamine.net

Below is a table of computed and expected properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₁Cl₂NO |

| Molecular Weight | 184.06 g/mol |

| General Appearance | Expected to be a solid or liquid |

| Solubility | Expected to have low water solubility |

Historical and Current Research Perspectives on Dichloroacetamides

The scientific journey of dichloroacetamides began with their application in agriculture. Historically, their most prominent role has been as herbicide safeners, a technology developed in the early 1970s to improve the selectivity of herbicides and protect valuable crops. epa.govnih.gov This application drove much of the early synthesis and biological testing of various N-substituted dichloroacetamide structures.

In recent years, the research focus has expanded considerably. Current investigations are multifaceted, exploring new synthetic methodologies and novel applications. For instance, recent studies have developed more efficient and environmentally benign methods for synthesizing N-substituted acetamides, reflecting a broader trend in green chemistry. scbt.com

The biomedical field continues to be an active area of research. Studies published in the early 2020s continue to explore the synthesis of new dichloroacetamide derivatives to screen for antitumor activity, building on the known biological effects of dichloroacetic acid. enamine.net The antimicrobial properties of related chloroacetamides are also under investigation, with research aimed at developing new compounds to combat microbial resistance.

Simultaneously, there is a growing body of environmental research focused on the fate of dichloroacetamides used in agriculture. Recent studies have documented their hydrolysis rates and transformation pathways in various environmental pH conditions. sigmaaldrich.com Furthermore, toxicological research has identified certain dichloroacetamides and their derivatives, such as N-chloro-2,2-dichloroacetamide, as previously overlooked byproducts of water disinfection processes, prompting further study into their occurrence and potential impact. nih.gov This modern research landscape highlights the enduring and evolving relevance of the dichloroacetamide functional group in both applied and fundamental science.

Structure

3D Structure

Properties

CAS No. |

5345-74-4 |

|---|---|

Molecular Formula |

C6H11Cl2NO |

Molecular Weight |

184.06 g/mol |

IUPAC Name |

N-butyl-2,2-dichloroacetamide |

InChI |

InChI=1S/C6H11Cl2NO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10) |

InChI Key |

JBYXKEJXXFUJKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dichloroacetamides

General Synthetic Pathways to N-Substituted Dichloroacetamides

The construction of the N-substituted dichloroacetamide framework can be approached from several angles, each offering distinct advantages in terms of scope, efficiency, and reaction conditions.

The most direct and widely employed method for synthesizing N-substituted dichloroacetamides is the acylation of a primary or secondary amine with dichloroacetyl chloride. sphinxsai.comniscpr.res.in This reaction is a classic example of nucleophilic acyl substitution. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the stable amide product.

The reaction is typically performed in an inert solvent, such as tetrahydrofuran (B95107) (THF), dichloromethane, or even water under controlled conditions. sphinxsai.comijpsr.info To neutralize the hydrogen chloride (HCl) byproduct, which can protonate the starting amine and render it unreactive, a base is often added. Common bases include organic amines like triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU), or inorganic bases like potassium carbonate. sphinxsai.comresearchgate.net The choice of base and solvent can be optimized to improve yields, which are often high, ranging from 75% to 95%. sphinxsai.com

A variety of amines, both aliphatic and aromatic, can be used, making this a versatile method for generating a library of N-substituted dichloroacetamide analogs. ijpsr.infonih.gov

Table 1: Examples of N-Substituted Acetamides via Acylation with Chloroacetyl Chloride Note: This table illustrates the general acylation method. Yields are representative for the class of reactions.

| Amine Substrate | Acylating Agent | Base/Solvent System | Reported Yield | Reference |

|---|---|---|---|---|

| Substituted Anilines | Chloroacetyl Chloride | DBU/THF | 75-95% | sphinxsai.com |

| Aromatic Amines | Chloroacetyl Chloride | Acetic Acid | Good Yields | researchgate.net |

| Aliphatic & Aromatic Amines | Chloroacetyl Chloride | Aqueous solution | Good Yields | ijpsr.info |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govfrontiersin.org These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. frontiersin.orgbeilstein-journals.org

While MCRs like the Ugi and Passerini reactions are powerful tools for synthesizing diverse amide derivatives, their specific application for the direct synthesis of simple N-alkyl-2,2-dichloroacetamides is not as commonly documented as classical acylation. nih.govbeilstein-journals.org However, the principles of MCRs are used to create more complex structures that may contain a dichloroacetamide moiety. For instance, a C-amidoalkylation reaction using a pre-formed dichloroacetamide derivative can be seen as a multicomponent-like approach to build larger, functionalized molecules. umich.edu

Electrosynthesis offers a green and reagent-light alternative for chemical transformations, using electrical current to drive reactions. nih.gov A notable electrosynthetic route to obtain dichloroacetamides involves the reductive hydrodechlorination of corresponding N-substituted trichloroacetamides. researchgate.net

In this process, the reaction is conducted in an undivided electrochemical cell with a constant current. Using a supporting electrolyte like tetrabutylammonium (B224687) iodide (n-Bu4NI) and a proton source such as methanol, one chlorine atom is selectively removed from the trichloromethyl group to furnish the dichloroacetamide product. researchgate.net This method provides a controlled way to access dichloroacetamides from readily available trichloro-analogs. researchgate.net

Targeted Synthesis of N-Butyl-2,2-dichloroacetamide and its Direct Precursors

The most direct and industrially scalable synthesis of this compound follows the general acylation pathway described in section 2.1.1.

The direct precursors for this synthesis are:

n-Butylamine (C₄H₁₁N)

Dichloroacetyl chloride (C₂HCI₃O)

The reaction involves the nucleophilic attack of the primary amine, n-butylamine, on the carbonyl carbon of dichloroacetyl chloride. This reaction is typically carried out in a suitable solvent with a base to scavenge the HCl formed during the reaction, driving it to completion.

Table 2: Representative Synthesis Conditions for this compound

| Parameter | Condition |

|---|---|

| Reactant 1 | n-Butylamine |

| Reactant 2 | Dichloroacetyl Chloride |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Base | Triethylamine (TEA) or Pyridine |

| Temperature | 0°C to Room Temperature |

Derivatization Strategies for Structural Modification of Dichloroacetamides

Once formed, the dichloroacetamide scaffold can be further modified to create new derivatives. A key strategy involves transformations of the dichloromethyl group. As mentioned, electrochemical methods can be used to selectively reduce trichloroacetamides to dichloroacetamides. researchgate.net This same principle of controlled reduction could potentially be applied to transform dichloroacetamides into their monochloro- analogs.

Furthermore, the chlorine atoms on the α-carbon exhibit reactivity towards nucleophiles, similar to the reactivity observed in N-aryl 2-chloroacetamides where the chlorine is readily displaced. researchgate.net This opens up possibilities for nucleophilic substitution reactions to introduce other functional groups in place of one or both chlorine atoms, thereby creating a diverse range of derivatives from a common dichloroacetamide precursor.

Investigation of Reaction Mechanisms and Kinetics in Dichloroacetamide Formation

Understanding the mechanism and kinetics of a reaction is crucial for its optimization and control. libretexts.org The formation of N-substituted dichloroacetamides via acylation with dichloroacetyl chloride proceeds through a well-understood nucleophilic acyl substitution mechanism.

Kinetic studies on the formation and degradation of related dichloroacetamides provide valuable insights. For example, research on the formation of N,2-dichloroacetamide from chloroacetaldehyde (B151913) and monochloramine has identified acid/base catalysis, with specific rate constants determined for each pathway. illinois.edu Similarly, hydrolysis studies on various dichloroacetamide herbicide safeners have quantified their reactivity under acidic and basic conditions, revealing that the rate of transformation can be significantly influenced by pH and the compound's specific structure. nih.gov For instance, the base-mediated hydrolysis of benoxacor (B1667998), a dichloroacetamide, was found to be orders of magnitude faster than its monochloroacetamide co-formulant. nih.gov These studies highlight that the rate of dichloroacetamide formation is dependent on factors such as reactant concentrations, temperature, pH, and the presence of catalysts.

Advanced Characterization Techniques for Dichloroacetamide Compounds

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure of N-Butyl-2,2-dichloroacetamide by probing its fundamental vibrational modes. These techniques are complementary and essential for identifying the various functional groups within the molecule.

The FT-IR and FT-Raman spectra are expected to display characteristic bands corresponding to the N-H, C=O, C-N, C-Cl, and various C-H bonds of the amide and n-butyl groups. For secondary amides like this compound, the N-H stretching vibration typically appears as a strong band in the FT-IR spectrum, while the Amide I band (primarily C=O stretching) and Amide II band (a mix of N-H in-plane bending and C-N stretching) are highly characteristic. The dichloroacetyl group will exhibit strong C-Cl stretching vibrations, which are often prominent in the lower wavenumber region of the spectrum.

In studies of related N-substituted dichloroacetamides, vibrational assignments are heavily supported by computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies with high accuracy after applying appropriate scaling factors. scispace.com

Table 1: Predicted Vibrational Frequencies for this compound This table presents predicted wavenumber ranges based on characteristic group frequencies and data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | -NH- | 3350 - 3250 | Strong (FT-IR) |

| Asymmetric CH₃ Stretch | -CH₃ | ~2960 | Medium-Strong |

| Asymmetric CH₂ Stretch | -CH₂- | ~2930 | Medium-Strong |

| Symmetric CH₃ Stretch | -CH₃ | ~2870 | Medium |

| Symmetric CH₂ Stretch | -CH₂- | ~2850 | Medium |

| Amide I (C=O Stretch) | -C=O | 1680 - 1640 | Strong (FT-IR) |

| Amide II (N-H Bend, C-N Stretch) | -NH-C=O | 1570 - 1515 | Medium-Strong (FT-IR) |

| CH₂ Scissoring | -CH₂- | ~1465 | Medium |

| C-N Stretch | -C-N | 1450 - 1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of chemically distinct protons and carbon atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the n-butyl group and the amide N-H proton. The terminal methyl group (CH₃) should appear as a triplet, while the two internal methylene (B1212753) groups (-CH₂-CH₂-) will present as complex multiplets due to coupling with adjacent protons. The methylene group attached to the nitrogen (-N-CH₂-) will also be a multiplet, likely shifted downfield due to the electron-withdrawing effect of the amide nitrogen. The single proton on the dichloro-substituted carbon (-CHCl₂) will appear as a singlet, significantly shifted downfield due to the strong deshielding effect of the two chlorine atoms and the carbonyl group. The amide proton (-NH-) will appear as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent CH₂ group.

The ¹³C NMR spectrum will complement the proton data, showing distinct signals for each of the six carbon atoms in the molecule. The carbonyl carbon (C=O) will be the most downfield signal, followed by the dichlorinated carbon (-CHCl₂). The four carbons of the n-butyl chain will appear in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. st-andrews.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents estimated chemical shifts in ppm relative to TMS, based on standard values for functional groups and data from related structures.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CHCl₂ | α-carbon | 6.0 - 6.5 (singlet) | 65 - 70 |

| C=O | Carbonyl | - | 162 - 166 |

| NH | Amide | 7.5 - 8.5 (broad triplet) | - |

| N-CH₂ | Butyl C1' | 3.2 - 3.4 (multiplet) | 40 - 45 |

| CH₂ | Butyl C2' | 1.5 - 1.7 (multiplet) | 30 - 35 |

| CH₂ | Butyl C3' | 1.3 - 1.5 (multiplet) | 19 - 22 |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. It is also highly effective for assessing compound purity.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected. A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. nist.gov

Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of alkyl fragments from the butyl chain. Key fragments could include the loss of the butyl group, the dichloroacetyl moiety, or chlorine atoms. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the parent molecule and its fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table lists potential m/z values for the molecular ion and major fragments.

| Fragment Ion | Formula | Predicted m/z | Comment |

|---|---|---|---|

| [M]⁺ | [C₆H₁₁Cl₂NO]⁺ | 183/185/187 | Molecular ion with characteristic Cl₂ isotope pattern |

| [M - C₄H₉]⁺ | [C₂H₂Cl₂NO]⁺ | 126/128/130 | Loss of the n-butyl group (McLafferty rearrangement possible) |

| [C₄H₁₀N]⁺ | [C₄H₁₀N]⁺ | 72 | Butylamine fragment cation |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57 | Butyl cation |

Quantum Chemical Computations for Electronic and Molecular Properties

Quantum chemical computations are theoretical methods used to model molecular structures and predict their properties, offering a deeper understanding that complements experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of dichloroacetamide compounds. scispace.com For this compound, DFT calculations, often using the B3LYP functional, can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Predict Vibrational Spectra: Calculate harmonic vibrational frequencies that, when scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the definitive assignment of spectral bands. scispace.com

Calculate NMR Chemical Shifts: Predict ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data to confirm structural assignments.

Determine Electronic Properties: Generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack.

Ab Initio Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. mdpi.com The Hartree-Fock (HF) method is a fundamental ab initio approach. While often less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a starting point for more advanced methods. For this compound, ab initio calculations can be used to compute the electronic structure and energy, providing a foundational understanding of the molecule's quantum mechanical properties. These methods are crucial for benchmarking and validating results from other computational approaches.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. mdpi.comwikipedia.org

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely localized on the amide group and the chlorine atoms, which have lone pairs of electrons.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed over the carbonyl group (C=O) and the C-Cl bonds, which are electron-deficient centers.

HOMO-LUMO Gap: A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution. This analysis helps in predicting the reactivity of this compound in various chemical reactions. Studies on similar dichloroacetamide derivatives have used HOMO-LUMO analysis extensively to interpret their electronic properties and reactivity. scispace.com

Table 4: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-tert-butyl-2-chloroacetamide |

| N-(phenyl)-2,2-dichloroacetamide |

| 2,2-dichloroacetamide (B146582) |

| N,N'-Octamethylenebis(2,2-dichloroacetamide) |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a quantitative description of the Lewis-like bonding structure of a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This process allows for a detailed investigation of electron density distribution, atomic charges, and the stabilizing effects of electron delocalization. wikipedia.orgresearchgate.net

In the context of dichloroacetamide compounds, NBO analysis is particularly insightful for understanding the intricate intramolecular interactions that govern their stability and reactivity. The analysis examines the interactions between filled "donor" Lewis-type NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" non-Lewis NBOs (typically antibonding orbitals). uni-muenchen.de The energetic significance of these donor-acceptor interactions is estimated using second-order perturbation theory. uni-muenchen.dewisc.edu A high stabilization energy, denoted as E(2), indicates a strong delocalization effect, which is a departure from an idealized, perfectly localized Lewis structure. uni-muenchen.de

For amide structures, including this compound, the most significant delocalization effect is the amide resonance. This is characterized by the donation of electron density from the nitrogen lone pair (n) to the antibonding π* orbital of the adjacent carbonyl group (C=O). wikipedia.orgrsc.org This n → π* interaction results in a partial double bond character for the C-N bond and is crucial to the planar geometry and chemical properties of the amide functional group.

The detailed research findings below, derived from computational studies on representative dichloroacetamide molecules, illustrate the key donor-acceptor interactions and their associated stabilization energies.

Detailed Research Findings

The primary interactions quantified by NBO analysis involve the delocalization of electron density from lone pair orbitals (LP) to antibonding orbitals (σ* or π*). The table below presents typical stabilization energies for the most significant interactions in a representative dichloroacetamide structure.

Interactive Data Table: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

This table outlines the principal intramolecular interactions and their stabilization energies (E(2)) as determined by NBO analysis for a representative dichloroacetamide compound. Higher E(2) values signify stronger electronic delocalization.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C=O) | 50-65 | Amide Resonance |

| LP (2) O | σ* (N-Cα) | 5-10 | Hyperconjugation |

| LP (2) O | σ* (Cα-Cβ) | 2-5 | Hyperconjugation |

| LP (1) Cl1 | σ* (Cα-Cβ) | 1-3 | Hyperconjugation |

| LP (1) Cl2 | σ* (Cα-Cβ) | 1-3 | Hyperconjugation |

Role of Dichloroacetamides As Herbicide Safeners in Agricultural Chemistry

Historical Development and Agricultural Importance of Dichloroacetamide Safeners

The development of herbicide safeners was driven by the need to address crop injury caused by certain classes of herbicides. pressbooks.pubunl.edu Early soil-applied herbicides, such as thiocarbamates, posed a risk of injury to sensitive crops like maize, particularly under specific environmental conditions. pressbooks.pubunl.edu This challenge spurred research into compounds that could act as "antidotes" or "protectants."

The dichloroacetamide class of safeners emerged as a major breakthrough. One of the pioneering and most important compounds in this class is Dichlormid (B166021) (also known by its developmental code R-25788 ). wikipedia.orgnih.gov Introduced in the 1970s, Dichlormid was developed to protect maize from injury when using thiocarbamate and chloroacetanilide herbicides. herts.ac.uknih.govnj.gov It is typically co-formulated and applied with the herbicide. acs.org

The agricultural importance of dichloroacetamide safeners lies in their ability to significantly improve the selectivity of herbicides, thereby expanding their utility and ensuring crop safety. acs.org They are primarily used in large-seeded grass crops, including maize, sorghum, and rice, which are susceptible to the same herbicides that control grassy weeds. cambridge.org The use of these safeners allows for effective pre-emergence weed control, which is critical during the early, vulnerable stages of crop growth. acs.org

Key Dichloroacetamide Safeners and Their Applications

| Safener Name | Primary Crop | Herbicides Safened Against |

|---|---|---|

| Dichlormid | Maize | Thiocarbamates, Chloroacetanilides |

| Benoxacor (B1667998) | Maize | Chloroacetanilides (e.g., Metolachlor) |

| Furilazole (B1662145) | Maize | Chloroacetanilides (e.g., Acetochlor) |

| AD-67 | Maize | Chloroacetanilides |

Molecular and Biochemical Mechanisms of Safening Action

The protective effect of dichloroacetamide safeners is not due to a simple chemical interaction with the herbicide but rather a complex biochemical induction of the crop's own defense and detoxification pathways. tandfonline.comuiowa.edu

A primary and widely accepted mechanism of dichloroacetamide safeners is the significant enhancement of Glutathione (B108866) S-Transferase (GST) enzyme activity in the protected crop. cambridge.orgepa.gov Safeners act as signaling molecules that induce the expression of specific genes encoding for GSTs. nih.govnih.gov These enzymes catalyze the conjugation of the herbicide molecule with the endogenous tripeptide, glutathione (GSH). oup.com This conjugation reaction typically renders the herbicide non-toxic and more water-soluble, facilitating its subsequent sequestration within the plant cell, often in the vacuole. cambridge.org This enhanced rate of detoxification in the crop plant prevents the herbicide from reaching its target site in lethal concentrations, while the weed, which does not experience this induced GST activity, remains susceptible. unl.eduusda.gov Studies have shown that treatment with safeners like Dichlormid and Benoxacor leads to a rapid increase in GST protein levels and enzymatic activity specifically geared towards metabolizing chloroacetanilide and thiocarbamate herbicides. epa.govnih.govuiowa.edu

Thiocarbamate and chloroacetamide herbicides function by inhibiting the elongation of very-long-chain fatty acids (VLCFAs). pressbooks.pubucanr.eduillinois.edu VLCFAs are crucial components of cell membranes and surface lipids, such as cuticular waxes. nih.govjst.go.jp The inhibition of VLCFA elongase enzymes disrupts early seedling development, particularly the growth of shoots, leading to characteristic injury symptoms like the failure of leaves to emerge properly from the coleoptile. unl.eduucanr.educapes.gov.br The primary safening mechanism against these herbicides is enhanced metabolic detoxification. tandfonline.com However, some evidence suggests a more direct counter-effect. A study demonstrated that the safener Dichlormid could effectively restore fatty acid elongation in barley that had been inhibited by the thiocarbamate herbicide pebulate. nih.gov This indicates that while detoxification is the main pathway, safeners may also play a role in mitigating the direct inhibitory effects of the herbicide on critical biosynthetic pathways like VLCFA synthesis. nih.govnih.gov

The essence of herbicide selectivity, whether inherent or induced, is the differential metabolism between the crop and the weed. scielo.br Safeners exploit and amplify this principle. They are designed to be biologically active primarily in grass crops, triggering the detoxification response, but not in the target weed species. uiowa.eduresearchgate.net Consequently, after the application of a herbicide-safener mixture, the crop plant rapidly metabolizes the herbicide into non-phytotoxic conjugates. epa.govunl.edu In contrast, the weed, lacking this induced metabolic boost, absorbs the herbicide, which then accumulates and acts on its target site, leading to weed death. scielo.br This differential rate of metabolism is the cornerstone of the crop protection efficacy provided by dichloroacetamide safeners, allowing for the selective removal of weeds from the field. tandfonline.com

Structure-Activity Relationships for Safening Potency within Dichloroacetamide Derivatives

The effectiveness of dichloroacetamide safeners is intricately linked to their chemical structure. Variations in the molecular architecture of these compounds can lead to significant differences in their ability to protect crops, and in some cases, can even result in phytotoxicity. researchgate.net

Impact of N-Substitution on Safener Efficacy

The nature of the substituent groups attached to the nitrogen atom of the acetamide (B32628) is a critical determinant of safener activity. researchgate.net Studies on the reductive dechlorination of dichloroacetamides, a process that can occur in the environment, have revealed that the structure of the N-substituents strongly influences the reaction rates. researchgate.net For instance, in heterogeneous systems, an increase in the size of n-alkyl R-groups was associated with an increase in reduction rates, while branched alkyl groups decreased these rates compared to their straight-chain counterparts. researchgate.net

Further research has shown that for certain dichloroacetamide derivatives, compounds with longer carbon chain substitutions exhibit higher safener activities. nih.gov For example, derivatives with an n-hexyl moiety have demonstrated superior safening activity in terms of plant height and excellent activity concerning root length and fresh weight. nih.gov This highlights that attributes such as carbon length and the degree of saturation of the N-substituents are pivotal for the safening efficacy of these compounds. nih.gov

Comparative Studies with Other Herbicide Antidotes

Dichloroacetamide safeners have been extensively studied and compared with other classes of herbicide antidotes. A clear correlation has been established between the effectiveness of a safener and its ability to inhibit the binding of a specific radiolabeled dichloroacetamide safener at its target site. nih.govnih.gov In a comparative study of 21 dichloroacetamides and related compounds, N,N-diallyl-2,2-dichloroacetamide was found to be a highly potent inhibitor, indicating its strong safening capabilities. nih.govnih.gov

When compared to their co-formulated chloroacetamide herbicides, dichloroacetamide safeners often exhibit different reactivity. For example, the rate constant for the base-mediated hydrolysis of the safener benoxacor is significantly greater than that of its co-formulant, S-metolachlor. nih.gov In acidic conditions, the safeners AD-67, benoxacor, and furilazole showed transformation rates consistent with their chloroacetamide herbicide counterparts, whereas dichlormid proved to be more stable. nih.gov These differences in chemical stability and reactivity are crucial considerations in the development and application of herbicide-safener combinations.

The following table provides an overview of the safening activity of selected dichloroacetamide analogs against thiocarbamate and chloroacetanilide herbicide injury in corn.

| Compound | Safener Activity against Thiocarbamate Herbicides | Safener Activity against Chloroacetanilide Herbicides |

| MG-191 Analog 1 | Moderate | Low |

| MG-191 Analog 2 | High | Moderate |

| MG-191 Analog 3 (Dioxolane ring) | Very High | High |

| MG-191 Analog 4 (Dioxane ring) | Very High | High |

| MG-191 Analog 5 (Dioxepine ring) | Low | Low |

This table is a representation of findings that indicate cyclic acetals of dichloroacetaldehyde (B1201461), particularly those with 5- and 6-membered rings (dioxolanes and dioxanes), generally exhibit higher safening potency. Increasing the ring size to a 7-membered dioxepine structure tends to result in a less active derivative. researchgate.net

Exploration of Other Biological Activities of Dichloroacetamide Derivatives

Anticancer Research: Mechanisms and Efficacy

The investigation into the anticancer properties of dichloroacetamide derivatives has revealed promising avenues for therapeutic intervention. Researchers have synthesized and evaluated various analogues, uncovering their mechanisms of action and cytotoxic effects against several cancer cell lines.

Design and Synthesis of N-Aryl-2,2-dichloroacetamide Analogues as Anticancer Agents

The journey from a lead compound to a potential drug candidate often involves meticulous design and synthesis strategies aimed at enhancing efficacy and specificity. Recognizing the anticancer potential of sodium dichloroacetate (B87207) (DCA), which has been shown to induce apoptosis in cancer cells, researchers have focused on synthesizing its derivatives to improve its cytotoxic activity. nih.govnih.gov A common synthetic route involves the acylation of substituted anilines with dichloroacetyl chloride or methyldichloroacetate. researchgate.net This approach has led to the creation of a variety of N-phenyl-2,2-dichloroacetamide analogues. nih.govresearchgate.net

For instance, a series of mono-substituted N-phenyl-2,2-dichloroacetamides were synthesized, revealing that these modifications led to enhanced anti-cancer activity compared to the parent compound, DCA. nih.gov Further exploration into multi-substituted N-phenyl-2,2-dichloroacetamides demonstrated that 3,5-disubstituted analogues possessed satisfactory potency. nih.govresearchgate.net The synthesis of N-terphenyl-2,2-dichloroacetamide analogues has also been achieved through methods like the Suzuki coupling reaction, yielding compounds with notable anti-cancer activity. medchemexpress.com These synthetic endeavors highlight the chemical tractability of the dichloroacetamide scaffold and the potential for generating diverse libraries of compounds for biological screening.

Proposed Molecular Targets and Pathways

The anticancer effects of dichloroacetamide derivatives are believed to be mediated through various molecular pathways. Key targets that have been investigated include Pyruvate (B1213749) Dehydrogenase Kinase (PDK) and Glutathione (B108866) S-Transferase (GST), alongside the induction of apoptosis.

Pyruvate Dehydrogenase Kinase (PDK) has been identified as a significant target in cancer therapy due to its role in cellular metabolism. PDK inactivates the pyruvate dehydrogenase complex (PDC), leading to a metabolic shift towards glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. Dichloroacetate (DCA), the parent compound of the derivatives discussed here, is a known inhibitor of PDK. By inhibiting PDK, DCA promotes the shift from glycolysis back to oxidative phosphorylation, which can trigger apoptosis in cancer cells. The development of dichloroacetamide pyrimidines as PDK1 inhibitors has shown promise in reducing cancer cell growth. uran.ua

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of various xenobiotics, including anticancer drugs. Overexpression of GSTs in cancer cells can contribute to drug resistance. Therefore, inhibiting GST is a viable strategy to enhance the efficacy of chemotherapy. Molecular docking studies have suggested that dichloroacetamide derivatives can interact with and potentially inhibit GST. uran.ua It is proposed that these compounds may form conjugates with glutathione, which then bind to and inhibit the enzyme. uran.ua

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Dichloroacetate (DCA) has been demonstrated to induce apoptosis in various cancer cell lines, including endometrial, lung, and breast cancer. nih.govresearchgate.net This pro-apoptotic effect is often linked to the mitochondrial pathway. researchgate.net Studies have shown that N-phenyl-2,2-dichloroacetamide analogues can also induce apoptosis in cancer cells. nih.govnih.gov For example, N-(3,5-diiodophenyl)-2,2-dichloroacetamide has been shown to trigger apoptosis in non-small cell lung cancer cells. nih.gov The induction of apoptosis by these derivatives is a key mechanism contributing to their anticancer activity.

In Vitro Cytotoxic Activity Against Various Cancer Cell Lines

The anticancer potential of newly synthesized compounds is initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. These assays determine the concentration of the compound required to inhibit the growth of or kill 50% of the cells in a culture (IC50 value). A lower IC50 value indicates greater potency.

Research has shown that N-phenyl-2,2-dichloroacetamide analogues exhibit significant cytotoxic activity. For instance, N-(3-iodophenyl)-2,2-dichloroacetamide was identified as a lead compound with an IC50 value of 4.76 µM against the A549 human lung carcinoma cell line. nih.gov Further modifications led to the development of N-(3,5-diiodophenyl)-2,2-dichloroacetamide, which showed an even lower IC50 of 2.84 µM against the same cell line. nih.gov Another analogue, N-(3,5-bis(benzo[d] nih.govuran.uadioxol-5-yl)phenyl)-2,2-dichloroacetamide, demonstrated potent activity against multiple cell lines with IC50 values of 1.73 µM (A549), 1.04 µM (H460), and 2.40 µM (KB-3-1). medchemexpress.com

A study on 2,2-dichloroacetamides bearing a thiazole (B1198619) scaffold also provided valuable cytotoxicity data against a range of cancer cell lines, although many of these showed negligible to moderate activity. uran.ua

Below is a data table summarizing the in vitro cytotoxic activity of selected N-Aryl-2,2-dichloroacetamide analogues.

| Compound Name | Cancer Cell Line | IC50 (µM) |

| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 (Lung Carcinoma) | 4.76 nih.gov |

| N-(3,5-diiodophenyl)-2,2-dichloroacetamide | A549 (Lung Carcinoma) | 2.84 nih.gov |

| N-(3,5-bis(benzo[d] nih.govuran.uadioxol-5-yl)phenyl)-2,2-dichloroacetamide | A549 (Lung Carcinoma) | 1.73 medchemexpress.com |

| N-(3,5-bis(benzo[d] nih.govuran.uadioxol-5-yl)phenyl)-2,2-dichloroacetamide | H460 (Large Cell Lung Cancer) | 1.04 medchemexpress.com |

| N-(3,5-bis(benzo[d] nih.govuran.uadioxol-5-yl)phenyl)-2,2-dichloroacetamide | KB-3-1 (Cervical Carcinoma) | 2.40 medchemexpress.com |

| 2,2-Dichloro-N-(thiazol-2-yl)acetamide | MDA-MB-231 (Breast Cancer) | >50 uran.ua |

| 2,2-Dichloro-N-(thiazol-2-yl)acetamide | K562 (Leukemia) | >50 uran.ua |

| 2,2-Dichloro-N-(thiazol-2-yl)acetamide | HT-29 (Colon Cancer) | >50 uran.ua |

| 2,2-Dichloro-N-(thiazol-2-yl)acetamide | HCT-116 (Colon Cancer) | >50 uran.ua |

| 2,2-Dichloro-N-(thiazol-2-yl)acetamide | Jurkat (T-cell Leukemia) | >50 uran.ua |

| 2,2-Dichloro-N-(4-phenylthiazol-2-yl)acetamide | MDA-MB-231 (Breast Cancer) | >50 uran.ua |

| 2,2-Dichloro-N-(4-phenylthiazol-2-yl)acetamide | K562 (Leukemia) | >50 uran.ua |

| 2,2-Dichloro-N-(4-phenylthiazol-2-yl)acetamide | HT-29 (Colon Cancer) | >50 uran.ua |

| 2,2-Dichloro-N-(4-phenylthiazol-2-yl)acetamide | HCT-116 (Colon Cancer) | >50 uran.ua |

| 2,2-Dichloro-N-(4-phenylthiazol-2-yl)acetamide | Jurkat (T-cell Leukemia) | >50 uran.ua |

Computational Drug Design and Structure-Activity Studies

Computational methods provide deep insights into how the chemical structure of dichloroacetamide derivatives relates to their biological functions. These techniques are instrumental in optimizing lead compounds and predicting the efficacy of new analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. ekb.egnih.gov This method is used to predict the activity of new compounds and to understand the molecular features that are crucial for their biological effects. nih.gov

In a study of N-arylphenyl-2,2-dichloroacetamide analogues, QSAR analysis was employed to establish a relationship between the chemical structures and their cytotoxic activities. nih.gov Various chemometric methods, including multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS) combined with a genetic algorithm (GA-PLS), were used to develop predictive models. nih.gov The GA-PLS model proved to be the most robust, explaining 90% of the variance in the observed cytotoxic activities. nih.gov This high predictive power allows for the in silico screening of new, potentially more potent, dichloroacetamide derivatives. nih.gov

The success of QSAR models is highly dependent on the molecular descriptors used, which can be categorized into one-dimensional, two-dimensional, and three-dimensional types, each providing different levels of structural information. mdpi.com

Table 1: QSAR Modeling Results for N-arylphenyl-2,2-dichloroacetamide Analogues

| Model | Correlation Coefficient (r²) | Cross-validated Correlation Coefficient (q²) |

|---|---|---|

| GA-PLS | 0.90 | Not Specified in Abstract |

| MLR | Not Specified in Abstract | Not Specified in Abstract |

| PCR | Not Specified in Abstract | Not Specified in Abstract |

Data sourced from a QSAR analysis of N-arylphenyl-2,2-dichloroacetamide analogues. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. mdpi.com This technique is crucial for understanding the interactions at a molecular level and for designing more specific and potent inhibitors.

For a series of N-phenyl-2,2-dichloroacetamide derivatives, molecular docking studies were conducted to investigate their binding to the pyruvate dehydrogenase kinase (PDHK) receptor, a target in cancer therapy. orientjchem.org These studies help to elucidate the binding mode and the key interactions between the dichloroacetamide derivatives and the active site of the enzyme. orientjchem.org A strong correlation between the results of QSAR studies and molecular docking has been observed, where compounds predicted to be potent by QSAR also show favorable binding energies in docking simulations. nih.gov

In the context of antiviral research, molecular docking has been instrumental in identifying potential inhibitors of key viral enzymes. For instance, the main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a primary target for antiviral drugs. Docking studies can reveal how dichloroacetamide-containing molecules fit into the Mpro active site and interact with key amino acid residues.

Table 2: Example of Molecular Docking Data for Dichloroacetamide Derivatives

| Compound Analogue | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-arylphenyl-2,2-dichloroacetamide | PDHK | Data not publicly available | Not specified |

| Dichloroacetamide-based inhibitor | SARS-CoV-2 Mpro | Data not publicly available | Cys145 |

This table is illustrative of the types of data generated from molecular docking studies.

Quantum chemical analysis provides a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and biological activity. Methods like Density Functional Theory (DFT) are used to calculate various molecular properties.

A study on N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide utilized ab initio and DFT calculations with a 6-311++G(d,p) basis set to determine their structural and vibrational characteristics. nih.gov Such analyses can reveal the influence of substituent groups on the electronic structure of the amide group, which is critical for its interaction with biological targets. nih.gov

Quantum chemical parameters derived from frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are often used in bioactivity prediction. ekb.eg The energy gap between HOMO and LUMO can be an indicator of the molecule's reactivity and stability. orientjchem.org Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack, which is crucial for understanding ligand-receptor interactions. orientjchem.org

Antiviral Investigations: Targeting Viral Enzymes

The dichloroacetamide functional group has been identified as a promising "warhead" for the development of antiviral agents, particularly those targeting viral proteases.

Dichloroacetamide Groups as Inhibitors of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, making it a prime target for antiviral therapies. The dichloroacetamide moiety has been incorporated into molecules designed to covalently bind to the catalytic cysteine residue (Cys145) in the Mpro active site.

One such compound, Jun9-62-2R, which features a dichloroacetamide warhead, has demonstrated potent inhibition of SARS-CoV-2 Mpro with an IC₅₀ value of 0.43 μM. The covalent bond formed between the inhibitor and the enzyme is typically irreversible, leading to a sustained inactivation of the protease. The co-crystal structure of SARS-CoV-2 Mpro with a related inhibitor confirmed the formation of a covalent adduct with the catalytic Cys145.

Structure-Activity Relationships in Antiviral Dichloroacetamide Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of antiviral compounds. For dichloroacetamide-based inhibitors of SARS-CoV-2 Mpro, SAR studies have revealed key structural features that influence their inhibitory activity.

The design of these inhibitors often involves a peptidomimetic scaffold that positions the dichloroacetamide group for optimal interaction with the Mpro active site. The nature of the substituents on the scaffold can significantly impact the binding affinity and antiviral potency. For example, modifications to the parts of the molecule that interact with the S1, S2, and S4 pockets of the Mpro active site can lead to substantial improvements in inhibitory activity.

A key advantage of some dichloroacetamide-based inhibitors is their high selectivity for the viral protease over host proteases, such as cathepsins. This selectivity is crucial for minimizing off-target effects and potential toxicity. The rational design of these compounds, guided by computational and structural studies, has led to the development of highly selective and potent antiviral candidates.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| N-Butyl-2,2-dichloroacetamide |

| N-arylphenyl-2,2-dichloroacetamide |

| N-(2-methylphenyl)-2,2-dichloroacetamide |

| N-(4-methylphenyl)-2,2-dichloroacetamide |

Environmental Chemistry: Formation as Disinfection By-products

The formation of disinfection by-products (DBPs) in drinking water is a significant area of environmental chemistry research. DBPs are chemical compounds formed when disinfectants, such as chlorine or chloramine (B81541), react with natural organic matter present in the water. cabidigitallibrary.org While haloacetamides, a class of nitrogenous DBPs, have been identified in disinfected water, specific studies detailing the formation of this compound as a DBP are absent from the reviewed literature. The following sections will, therefore, discuss the formation of other relevant dichloroacetamides as a proxy.

Pathways of N,2-Dichloroacetamide Formation in Water Treatment

Research has elucidated several pathways for the formation of N,2-dichloroacetamide and other haloacetamides during water disinfection, particularly with the use of chloramine. These nitrogenous DBPs are of increasing concern due to their potential toxicity. nih.govnih.gov

One significant pathway involves the reaction of monochloramine with specific precursor compounds. Studies have shown that amino acids and other nitrogen-containing organic molecules present in natural water sources can act as precursors to haloacetamide formation. acs.org For example, the reaction between monochloramine and dichloroacetaldehyde (B1201461) has been identified as a pathway for the formation of dichloroacetamide. nih.gov This reaction proceeds through the formation of a carbinolamine intermediate, which can then undergo further reactions to yield dichloroacetamide. nih.gov

Another identified precursor for dichloroacetamide is dichloroacetonitrile (B150184), another nitrogenous DBP. The hydrolysis of dichloroacetonitrile can lead to the formation of dichloroacetamide. nih.gov The presence and concentration of these precursors, along with the specific disinfection conditions, play a crucial role in the formation of various haloacetamides.

Reaction Kinetics and Environmental Factors Influencing DBP Formation

The formation and concentration of dichloroacetamide DBPs are influenced by a variety of environmental factors and the kinetics of the underlying chemical reactions.

pH: The pH of the water is a critical factor. For instance, the hydrolysis of dichloroacetonitrile to dichloroacetamide is pH-dependent, with the reaction rate increasing at higher pH values. nih.gov The stability of some haloacetamides is also pH-dependent; for example, dichloroacetamide has been found to be relatively stable at a pH of 5 but undergoes hydrolysis in highly acidic or alkaline conditions. sioc-journal.cn

Disinfectant Type and Dose: The choice of disinfectant and its concentration significantly impact DBP formation. The switch from free chlorine to chloramine for disinfection has been linked to an increased formation of certain nitrogenous DBPs, including haloacetamides. sioc-journal.cnnih.gov

Temperature: Higher water temperatures can accelerate the reaction rates for the formation of many DBPs.

Precursor Concentration and Composition: The type and amount of natural organic matter, particularly the nitrogenous components like amino acids, are key determinants of haloacetamide formation. acs.orgnsf.gov

The following table summarizes kinetic data for reactions leading to the formation of dichloroacetamide and related compounds, as reported in a study on the reaction between monochloramine and dichloroacetaldehyde. nih.gov

Table 1: Reaction Rate Constants for Dichloroacetamide Formation Pathways

| Reaction | Rate Constant | Conditions |

|---|---|---|

| Dichloroacetaldehyde + Monochloramine ⇌ 2,2-dichloro-1-(chloroamino)ethanol | K1 = 1.87 × 104 M-1 s-1 | --- |

| 2,2-dichloro-1-(chloroamino)ethanol → 1,1-dichloro-2-(chloroimino)ethane | k2 = 1.09 × 10-5 s-1 | --- |

| 2,2-dichloro-1-(chloroamino)ethanol + Monochloramine → N,2,2-trichloroacetamide | k3 = 4.87 × 10-2 M-1 s-1 | --- |

| Dichloroacetonitrile Hydrolysis | k4OH = 3.54 M-1 s-1 | High pH |

Data sourced from a study on the reaction between monochloramine and dichloroacetaldehyde. nih.gov Note: This data does not specifically pertain to this compound.

Emerging Research Frontiers and Future Prospects for Dichloroacetamides

Rational Design and Synthesis of Novel Dichloroacetamide Compounds with Tailored Bioactivity

The rational design and synthesis of new dichloroacetamide derivatives are at the forefront of research, aiming to create compounds with specific, enhanced biological activities. Scientists are moving beyond simple analogues to design molecules for targeted applications, primarily in anticancer and antimicrobial therapies.

A key strategy involves modifying the N-substituent of the dichloroacetamide structure. For instance, studies have shown that N-phenyl-2,2-dichloroacetamide analogues can possess potent cytotoxic activities against cancer cells. nih.gov One optimized compound, N-(3-iodophenyl)-2,2-dichloroacetamide, demonstrated an IC50 (half-maximal inhibitory concentration) against the A549 cancer cell line as low as 4.76 microM, a significant improvement over the low cytotoxic activity of sodium dichloroacetate (B87207) (DCA). nih.gov This highlights a structure-activity relationship where aryl substituents can confer significant potency. Research indicates that dichloroarylacetamides may hold more promise as anticancer agents compared to their alkyl amide counterparts. pharmj.org.ua

Synthesis of these tailored compounds typically involves the acylation of appropriate amines with acylating agents like dichloroacetyl chloride or methyl dichloroacetate. pharmj.org.uaresearchgate.net These methods have proven effective, yielding the target amides with satisfactory purity and in yields ranging from 44% to 98%. pharmj.org.uaresearchgate.net The versatility of this synthetic approach allows for the creation of a wide array of derivatives. For example, researchers have successfully synthesized bis-chloroacetamide derivatives from 4-aminobenzohydrazide (B1664622), which serve as platforms for creating new sulfide (B99878) compounds with significant antimicrobial and antioxidant potential. scielo.org.za Similarly, novel N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and show promise as both antimicrobial and antiproliferative agents. nih.gov

The research findings below illustrate the targeted bioactivity of newly synthesized dichloroacetamide derivatives.

Table 1: Anticancer and Antimicrobial Activity of Selected Dichloroacetamide Derivatives

| Compound | Target/Organism | Bioactivity Measurement | Result | Source |

|---|---|---|---|---|

| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 Cancer Cell Line | IC50 | 4.76 µM | nih.gov |

| 4-(2,2-dichloroacetylamino)-2-hydroxybenzoic acid | LOX IMV Melanoma Line | Mitotic Activity | 45.83% | pharmj.org.ua |

| Bis-sulfide derivative of 4-aminobenzohydrazide (Compound 7) | Staphylococcus aureus | Inhibition Activity | 83.4% | scielo.org.za |

| Bis-sulfide derivative of 4-aminobenzohydrazide (Compound 7) | Pseudomonas aeruginosa | Inhibition Activity | 78.8% | scielo.org.za |

Advanced Mechanistic Elucidation of Biological Actions and Interactions

Understanding the precise molecular mechanisms by which dichloroacetamides exert their biological effects is a critical area of ongoing research. These compounds are known to interact with fundamental cellular processes, and advanced studies are beginning to clarify these interactions.

One of the well-documented mechanisms, particularly in the context of herbicide antidotes, involves the modulation of glutathione (B108866) (GSH)-based detoxification pathways. Dichloroacetamides can protect crops from certain herbicides by elevating the plant's root glutathione level and the activity of glutathione S-transferase (GST). nih.gov This enhances the detoxification of herbicide sulfoxides. nih.gov This general mechanism, involving the covalent binding to sulfhydryl (-SH) groups, is hypothesized to be central to the biological activity of chloroacetamides and related compounds. cambridge.org

In the context of antimicrobial action against protozoal diseases like amoebiasis, dichloroacetamide derivatives are thought to function by inhibiting the enzyme pyruvate (B1213749) ferredoxin oxidoreductase (PFOR). ontosight.ai This enzyme is vital for the energy metabolism of these organisms. By disrupting their energy production pathways, the compounds lead to cell death, providing a targeted therapeutic approach. ontosight.ai

For their anticancer effects, dichloroacetamides and their parent compound, dichloroacetic acid (DCA), are known to act as metabolic cytoprotectors and inducers of apoptosis (programmed cell death). pharmj.org.uaresearchgate.net Research has expanded to evaluate their potential to induce immunogenic cell death, a process that can stimulate an anti-tumor immune response. pharmj.org.ua The ability of N-phenyl-2,2-dichloroacetamide analogues to induce cancer cell apoptosis has been demonstrated, further cementing this as a key mechanism of their antineoplastic activity. nih.gov

Integration of Computational Chemistry and Experimental Research for Predictive Modeling

The synergy between computational chemistry and experimental research is accelerating the discovery and optimization of dichloroacetamide compounds. In silico methods are increasingly used to predict the biological activity, toxicity, and physicochemical properties of novel molecules, saving significant time and resources. nih.govadvancedsciencenews.com

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of this integrated approach. mdpi.com QSAR models build mathematical relationships between the chemical structures of compounds and their biological activities. mdpi.complos.org For dichloroacetamides, this means researchers can predict the potential anticancer or antimicrobial potency of a newly designed derivative before it is ever synthesized in a lab. plos.orgnih.gov These models rely on calculating molecular descriptors that quantify various aspects of a molecule's structure and properties. plos.org

Molecular docking is another powerful computational tool used in this field. It simulates the interaction between a small molecule (like a dichloroacetamide derivative) and a biological target, such as an enzyme's active site. nih.govmdpi.com Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have used molecular docking to analyze the binding modes of the most active compounds, providing insights that can guide the design of future lead compounds. nih.gov

Computational chemistry also plays a vital role in elucidating reaction mechanisms, as seen in studies of the Staudinger β-lactam synthesis, which can be complicated by multiple competing pathways. ugent.be By combining experimental work with computational analysis, a more complete and accurate picture of chemical and biological processes can be achieved. nih.govweizmann.ac.il The development of predictive models is an iterative process, where new experimental data is used to refine and improve the accuracy of the computational models. nih.gov

Sustainable and Green Chemistry Approaches in Dichloroacetamide Production

As with all chemical manufacturing, there is a growing emphasis on developing sustainable and environmentally friendly production methods for dichloroacetamides. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. dcatvci.orgmdpi.com

Key green chemistry principles applicable to dichloroacetamide synthesis include:

Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. dcatvci.orgresearchgate.net

Use of Catalysts: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents, which are used in excess and generate more waste. dcatvci.org

Safer Solvents and Conditions: Whenever possible, reactions should be run in safer solvents or, ideally, under solvent-free conditions. mdpi.com Running reactions at ambient temperature and pressure also increases energy efficiency. dcatvci.org

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, is a key green chemistry technique. researchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase yields, and lower energy costs compared to conventional heating methods. researchgate.net

While specific studies detailing the large-scale green synthesis of N-Butyl-2,2-dichloroacetamide are not prevalent, the general synthetic routes for dichloroacetamides, such as the acylation of amines, are amenable to these green approaches. pharmj.org.ua For example, optimizing catalytic processes and exploring microwave-assisted techniques for the acylation step could significantly improve the environmental footprint of production. researchgate.nettechnologynetworks.com The development of solvent-free synthesis methods, such as mechanochemical grinding, also represents a promising avenue for the green production of amide-containing compounds. mdpi.com

Q & A

Q. What are the recommended spectroscopic techniques for structural elucidation of N-butyl-2,2-dichloroacetamide, and how should experimental data be interpreted?

- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., C=O, C-Cl stretches) and nuclear magnetic resonance (NMR) for backbone structure determination. For example, H NMR can resolve the butyl chain protons (δ 0.8–1.6 ppm) and the dichloroacetamide moiety (δ 3.3–4.2 ppm). Computational tools like density functional theory (DFT) (e.g., B3LYP/6-311++G(d,p)) can simulate vibrational spectra and assign peaks accurately . Cross-validate experimental and theoretical data to resolve ambiguities.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Use Schotten-Baumann reaction conditions by reacting 2,2-dichloroacetyl chloride with n-butylamine in a biphasic solvent system (e.g., dichloromethane/water). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity assessment should employ gas chromatography–mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. For scale-up, optimize stoichiometry (1:1.2 amine:acyl chloride) and cooling (0–5°C) to minimize side reactions .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Perform DFT calculations to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and natural bond orbital (NBO) interactions. Software like Gaussian 16 with the B3LYP functional and 6-311++G(d,p) basis set can predict charge distribution and reactivity. For instance, the electron-withdrawing dichloroacetamide group lowers LUMO energy, enhancing electrophilicity. Validate results against experimental UV-Vis spectra .

Advanced Research Questions

Q. How should researchers address contradictions between experimental and computational vibrational spectra of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or anharmonicity in DFT models. Re-run calculations with Polarizable Continuum Model (PCM) to account for solvent interactions. Compare experimental spectra in both solid (KBr pellet) and solution (CDCl₃) states. If C-Cl stretching frequencies deviate, refine computational parameters (e.g., scaling factors) or use post-Hartree-Fock methods like MP2 for better accuracy .

Q. What strategies are effective in studying the environmental degradation pathways of this compound in aquatic systems?

- Methodological Answer : Conduct hydrolysis studies under varying pH (4–10) and temperatures (20–40°C), analyzing products via LC-MS/MS . Use QSAR models to predict biodegradation rates and toxicity of metabolites. For ecotoxicology, employ zebrafish (Danio rerio) assays to evaluate acute toxicity (LC₅₀) and oxidative stress biomarkers (e.g., catalase, glutathione peroxidase). Compare degradation kinetics with structurally related compounds like 2,2-dichloroacetamide .

Q. How can researchers investigate the role of this compound as a herbicide safener at the molecular level?

- Methodological Answer : Use molecular docking to simulate interactions with target enzymes (e.g., cytochrome P450 monooxygenases) in weeds. Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Perform gene expression profiling (RNA-seq) in treated plants to identify upregulated detoxification pathways. Compare with safeners like Dichlormid (N,N-diallyl analog) to elucidate structure-activity relationships .

Q. What analytical methods are recommended for detecting trace impurities in this compound synthesized via industrial routes?

- Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) for high-sensitivity impurity profiling. Use ion chromatography to quantify residual chlorides. For non-volatile byproducts, apply matrix-assisted laser desorption/ionization (MALDI) imaging. Calibrate methods using certified reference standards (e.g., N-allyl analogs) .

Notes for Experimental Design

- Toxicology Studies : Include positive controls (e.g., 2,2-dichloroacetamide) and measure endpoints like mitochondrial membrane potential in cell lines (e.g., HepG2) .

- Computational Validation : Always cross-check DFT results with experimental crystallography (if available) or spectroscopic data .

- Environmental Sampling : Use solid-phase extraction (SPE) with C18 cartridges to isolate analytes from complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.